molecular formula C15H9BrFNO2 B3038704 2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione CAS No. 886761-90-6

2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione

Cat. No.: B3038704
CAS No.: 886761-90-6
M. Wt: 334.14 g/mol
InChI Key: UMYSNUBQOISARG-UHFFFAOYSA-N
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Description

2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione is a useful research compound. Its molecular formula is C15H9BrFNO2 and its molecular weight is 334.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Qiu et al. (2009) presents a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound that shares some structural similarities with "2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione." This synthesis could be relevant due to the shared bromo- and fluoro- substituents which are key in chemical synthesis and modification of organic compounds (Qiu et al., 2009).

Potential Applications in Drug Development

  • Lurasidone, an atypical antipsychotic drug, features a complex molecular structure that includes an isoindole moiety, similar to the one in "this compound." Understanding the pharmacological profile of such compounds can shed light on potential applications in treating psychiatric disorders (Pompili et al., 2018).

Chemosensors and Fluorescent Applications

  • Roy (2021) discusses the use of 4-Methyl-2,6-diformylphenol-based compounds as chemosensors, highlighting the potential for similar compounds, possibly including "this compound," to serve as sensitive and selective sensors for various analytes (Roy, 2021).

Cycloaddition Reactions in Organic Synthesis

  • Rossi et al. (2017) review the use of vinylindoles in cycloaddition reactions, emphasizing the versatility of indole derivatives in constructing complex organic molecules, which could be relevant for synthesizing or modifying compounds like "this compound" (Rossi et al., 2017).

Herbicide and Environmental Impact

  • Carles et al. (2017) review the efficiency, effects, and fate of the mesotrione herbicide in the environment, providing insights into how structurally complex compounds behave in agricultural settings and their environmental impact, which could be relevant for understanding the environmental implications of similar compounds (Carles et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control .

Mode of Action

The compound interacts with its targets by binding to the dopamine receptors, particularly at their allosteric binding sites . This interaction can modulate the activity of these receptors, leading to changes in the signaling pathways they control .

Biochemical Pathways

The compound’s interaction with dopamine receptors affects several biochemical pathways. For instance, it can modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents . Additionally, it has been suggested that the compound may inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its modulation of dopamine receptor activity. For example, one compound tested in a Parkinsonism mouse model was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that this compound could potentially have similar effects.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the synthesis of isoindoline derivatives has been performed under solventless conditions, following green chemistry principles . .

Properties

IUPAC Name

2-[(4-bromo-2-fluorophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrFNO2/c16-10-6-5-9(13(17)7-10)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYSNUBQOISARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180171
Record name 2-[(4-Bromo-2-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886761-90-6
Record name 2-[(4-Bromo-2-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886761-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Bromo-2-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Isoindole-1,3(2H)-dione, 2-[(4-bromo-2-fluorophenyl)methyl]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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